molecular formula C5H11NO3 B6326243 (2-Methylaminoethoxy)-acetic acid CAS No. 98137-58-7

(2-Methylaminoethoxy)-acetic acid

Cat. No. B6326243
CAS RN: 98137-58-7
M. Wt: 133.15 g/mol
InChI Key: WLTXANJUTDPXHU-UHFFFAOYSA-N
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Description

“2-[2-(Dimethylamino)ethoxy]ethanol” is an organic compound with the molecular formula C6H15NO2 and is a liquid at room temperature . It is polyfunctional, having a tertiary amine, ether, and hydroxyl functionality .


Synthesis Analysis

Pinacol boronic esters, which are highly valuable building blocks in organic synthesis, have been used in the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation .


Molecular Structure Analysis

The molecular formula of “2-[2-(Methylamino)ethoxy]ethanol” is C5H13NO2 . The molecular weight is 119.162 Da .


Chemical Reactions Analysis

The catalytic protodeboronation of pinacol boronic esters has been reported, which allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable but previously unknown transformation .


Physical And Chemical Properties Analysis

The compound has a refractive index n20/D of 1.442 (lit.) . It has a boiling point of 95 °C/15 mmHg (lit.) and a density of 0.954 g/mL at 25 °C (lit.) .

Safety and Hazards

The compound is classified as causing severe skin burns and eye damage . It may cause respiratory irritation and is suspected of damaging fertility and the unborn child . It may cause damage to organs through prolonged or repeated exposure and is harmful if swallowed or in contact with skin .

Future Directions

The catalytic protodeboronation of pinacol boronic esters is a relatively new development in organic synthesis . This process could potentially be explored further for its applications in the synthesis of various organic compounds .

properties

IUPAC Name

2-[2-(methylamino)ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-6-2-3-9-4-5(7)8/h6H,2-4H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTXANJUTDPXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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